3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with appropriate reagents to form the desired quinazolinone structure. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Alkyl halides, sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully saturated piperidine derivatives .
Scientific Research Applications
3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. This compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyethyl)piperidin-4-one: A precursor in the synthesis of the target compound.
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Piperidine derivatives: Compounds containing the piperidine ring, which may have similar biological activities
Uniqueness
3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of the quinazolinone core and the piperidine ring with an ethoxyethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[[1-(2-ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-23-12-11-20-9-7-15(8-10-20)13-21-14-19-17-6-4-3-5-16(17)18(21)22/h3-6,14-15H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNWVBYPBQSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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